methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
CAS No.: 1360957-60-3
Cat. No.: VC2890622
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1360957-60-3 |
---|---|
Molecular Formula | C11H10BrNO2 |
Molecular Weight | 268.11 g/mol |
IUPAC Name | methyl 5-bromo-6-methyl-1H-indole-3-carboxylate |
Standard InChI | InChI=1S/C11H10BrNO2/c1-6-3-10-7(4-9(6)12)8(5-13-10)11(14)15-2/h3-5,13H,1-2H3 |
Standard InChI Key | FETNEJOMKCGBMH-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC |
Canonical SMILES | CC1=CC2=C(C=C1Br)C(=CN2)C(=O)OC |
Introduction
Chemical Structure and Properties
Basic Identification
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate is characterized by specific identifiers that distinguish it in chemical databases and research contexts. Table 1 presents the primary identification parameters for this compound.
Table 1: Basic Identification Parameters of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Parameter | Value |
---|---|
CAS Number | 1360957-60-3 |
Molecular Formula | C₁₁H₁₀BrNO₂ |
IUPAC Name | Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate |
Molecular Weight | 268.11 g/mol |
MDL Number | MFCD22558733 |
The compound is characterized by its unique molecular structure, which includes an indole core with specific substituents that contribute to its chemical behavior and potential applications .
Physical Properties
The physical properties of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate have been determined through a combination of experimental measurements and computational predictions. Table 2 summarizes these properties, which are essential for understanding the compound's behavior in various research contexts.
Table 2: Physical and Chemical Properties of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate
Property | Value | Method |
---|---|---|
Boiling Point | 389.8±37.0 °C | Predicted |
Density | 1.556±0.06 g/cm³ | Predicted |
pKa | 14.82±0.30 | Predicted |
Appearance | Crystalline solid | Observed |
Storage Conditions | Room temperature, sealed container | Recommended |
These properties play a crucial role in determining appropriate handling protocols, experimental design considerations, and potential applications in chemical synthesis and biological research .
Structural Characteristics
The molecular structure of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate features several key elements that influence its chemical reactivity and biological potential. The indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, serves as the foundation for this compound. The specific positioning of functional groups—bromine at position 5, methyl at position 6, and a methyl carboxylate at position 3—creates a unique electronic environment that affects its interaction with various biological targets .
The presence of the indole ring is particularly significant, as this structural motif appears in numerous biologically active molecules, including the neurotransmitter serotonin and various pharmaceutical compounds. The bromine substituent introduces potential for further functionalization through coupling reactions, while the carboxylate group provides opportunities for additional chemical modifications.
Applications and Biological Activities
Applications in Organic Synthesis
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate serves as a valuable intermediate in organic synthesis due to its functionalized structure. The presence of the bromine atom at position 5 makes this compound particularly useful for various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, which can introduce diverse functional groups at this position.
The methyl ester functionality at position 3 provides opportunities for further transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or conversion to amides. These transformations expand the utility of this compound as a building block for more complex molecular architectures .
Researchers in medicinal chemistry and materials science may utilize this compound as a starting material for the synthesis of libraries of compounds with potential biological activities or specific physical properties.
Parameter | Information |
---|---|
Signal Word | Warning |
Hazard Statements | H302 - Harmful if swallowed |
H315 - Causes skin irritation | |
H319 - Causes serious eye irritation | |
H335 - May cause respiratory irritation | |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Storage Recommendations | Sealed in dry container at room temperature |
Laboratory personnel should wear appropriate personal protective equipment, including gloves, laboratory coats, and eye protection when handling this compound. Work should be conducted in well-ventilated areas or fume hoods to minimize inhalation risks .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with methyl 5-bromo-6-methyl-1H-indole-3-carboxylate, differing primarily in the nature and position of substituents on the indole ring. Table 4 presents a comparative analysis of these structurally related compounds.
Table 4: Comparison of Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate with Structurally Similar Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
---|---|---|---|---|
Methyl 5-bromo-6-methyl-1H-indole-3-carboxylate | 1360957-60-3 | C₁₁H₁₀BrNO₂ | 268.11 | Bromine at position 5, methyl at position 6 |
Methyl 5-bromo-6-chloro-1H-indole-3-carboxylate | 1467059-91-1 | C₁₀H₇BrClNO₂ | 288.53 | Chlorine instead of methyl group at position 6 |
Methyl 5-bromo-6-methoxy-1H-indole-3-carboxylate | 2090446-55-0 | C₁₁H₁₀BrNO₃ | 284.11 | Methoxy instead of methyl group at position 6 |
Methyl 5-bromo-1H-indole-3-carboxylate | 773873-77-1 | C₁₀H₈BrNO₂ | 254.08 | Lacks substituent at position 6 |
5-Bromo-1-methyl-1H-indole-3-carboxylic acid | 400071-95-6 | C₁₀H₈BrNO₂ | 254.08 | Carboxylic acid instead of methyl ester, N-methylated |
These structural variations significantly impact the physical, chemical, and potentially biological properties of these compounds. For instance, the replacement of the methyl group with a chlorine atom in methyl 5-bromo-6-chloro-1H-indole-3-carboxylate alters the electronic properties of the indole ring, potentially affecting its reactivity and biological interactions. Similarly, the presence of a methoxy group in methyl 5-bromo-6-methoxy-1H-indole-3-carboxylate introduces different steric and electronic effects that may influence its behavior in various applications .
Understanding these structural relationships provides valuable insights for researchers seeking to establish structure-activity relationships or optimize properties for specific applications.
Current Research and Future Directions
Research involving methyl 5-bromo-6-methyl-1H-indole-3-carboxylate remains an evolving field, with potential applications spanning medicinal chemistry, materials science, and synthetic organic chemistry. The compound's functionalized structure makes it an attractive starting point for developing libraries of compounds with potential biological activities or specific physical properties.
Future research directions may include:
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Exploration of structure-activity relationships by systematically modifying the substituents on the indole ring
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Investigation of potential biological activities, particularly in areas where other indole derivatives have shown promise
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Development of more efficient and selective synthetic routes to access this compound and its derivatives
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Application in the synthesis of more complex molecular structures with potential pharmaceutical or materials applications
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Computational studies to predict interactions with various biological targets
The continued study of methyl 5-bromo-6-methyl-1H-indole-3-carboxylate and related compounds will likely contribute to our understanding of indole chemistry and expand the applications of these versatile heterocyclic compounds.
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